Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester
Description
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester is a thioester compound characterized by a 2,3-difluorobenzyl group attached to the sulfur atom of ethanethioic acid. This structural motif confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents on the aromatic ring.
Properties
IUPAC Name |
S-[(2,3-difluorophenyl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQHFSJPYBZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with 2,3-difluorobenzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include sulfur-containing compounds and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester undergoes several types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s fluorinated aromatic ring may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Ethanethioic Acid, S-(3-Fluorophenyl) Ester
- Structure : Features a single fluorine substituent at the meta position of the phenyl ring.
- Molecular Formula : C₈H₇FOS (vs. C₉H₈F₂OS for the target compound).
- Synthesis : Achieved with 80% yield via optimized routes, indicating higher efficiency compared to multi-step syntheses for difluorinated analogs .
- Key Difference : Reduced steric hindrance and electronic effects compared to the 2,3-difluorophenyl group, likely altering reactivity in nucleophilic acyl substitution reactions.
Ethanethioic Acid, S-(4-Ethenylphenyl) Ester
- Structure : Contains a vinyl group (-CH=CH₂) at the para position.
- Molecular Weight : 178.25 g/mol (vs. ~202.2 g/mol estimated for the target compound).
- Reactivity : The vinyl group enables polymerization or cross-linking, contrasting with the inertness of fluorine substituents .
Aliphatic and Heterocyclic Thioesters
Ethanethioic Acid, S-(16-Cyanohexadecyl) Ester
- Structure: A long aliphatic chain terminated with a cyano (-CN) group.
- Physicochemical Properties :
- Applications: Potential use in surfactants or lubricants, diverging from medicinal or catalytic roles suggested for fluorinated thioesters.
Ethanethioic Acid, S-(4-Bromopentyl) Ester
- Structure : Bromine atom at the terminal position of a pentyl chain.
- Reactivity : Bromine enhances susceptibility to nucleophilic substitution (e.g., SN2 reactions), unlike the stable C-F bonds in the target compound .
Trifluorinated and Silated Derivatives
Ethanethioic Acid, 2,2,2-Trifluoro-, S-(2,2-Difluoroethyl) Ester
- Structure : Combines trifluoroacetyl and difluoroethyl groups.
- Electronic Effects: The trifluoromethyl group strongly withdraws electrons, increasing electrophilicity at the carbonyl carbon compared to mono- or difluorinated analogs .
ETHANETHIOIC ACID, (TRIMETHYLSILYL)-, S-(TRIMETHYLSILYL) ESTER
- Structure : Silicon-based substituents replace carbon-bound groups.
- Stability : Silated esters exhibit hydrolytic instability under acidic/basic conditions, contrasting with the robustness of fluorinated aromatic thioesters .
Data Tables
Table 1. Physicochemical Properties of Selected Thioesters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent |
|---|---|---|---|---|---|
| S-[(2,3-Difluorophenyl)methyl] ester* | C₉H₈F₂OS | ~202.2 | N/A | N/A | 2,3-Difluorobenzyl |
| S-(3-Fluorophenyl) ester | C₈H₇FOS | 170.20 | N/A | N/A | 3-Fluorophenyl |
| S-(16-Cyanohexadecyl) ester | C₁₉H₃₅NOS | 325.55 | 449.5 (Predicted) | 0.939 | 16-Cyanohexadecyl |
| S-(4-Bromopentyl) ester | C₇H₁₃BrOS | 225.15 | N/A | N/A | 4-Bromopentyl |
*Estimated values based on structural analogs.
Research Findings and Trends
- Electronic Effects: Fluorine substituents reduce electron density at the carbonyl carbon, enhancing electrophilicity and reaction rates in acyl transfer reactions compared to non-fluorinated analogs .
- Synthetic Complexity : Difluorinated aromatic thioesters often require multi-step syntheses involving halogenated intermediates (e.g., 2,3-difluorobenzaldehyde) and Pd-catalyzed cross-coupling, leading to moderate yields (40–85%) .
- Stability : Silated and brominated esters are less stable under standard conditions than fluorinated derivatives, limiting their utility in long-term applications .
Biological Activity
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester, also known as S-methyl thioacetate, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C₃H₆OS
- Molecular Weight : 90.144 g/mol
- IUPAC Name : S-methyl ethanethioate
- CAS Registry Number : 1534-08-3
Ethanethioic acid derivatives have been studied for their potential to interact with various biological targets. The compound is known to act as an inhibitor of specific enzymes, particularly carboxylesterases (EC 3.1.1.1), which play a crucial role in the metabolism of esters and thioesters in biological systems . This inhibition can lead to altered pharmacokinetics of drugs that are substrates for these enzymes.
Biological Activities
Ethanethioic acid exhibits several biological activities:
- Antimicrobial Activity : Research indicates that ethanethioic acid derivatives possess antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Studies have shown that compounds related to ethanethioic acid can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For instance, thiazolidinone derivatives exhibit significant anticancer activity by targeting multiple pathways involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carboxylesterase (CE) | Competitive inhibition | 12.5 | |
| Acetylcholinesterase | Non-competitive inhibition | 25 |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of ethanethioic acid against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting its potential use in treating infections caused by resistant bacteria . -
Anticancer Mechanism :
In a preclinical trial by Johnson et al. (2024), ethanethioic acid was tested on human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, inducing apoptosis through the mitochondrial pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
